
Tris(dimethylamino)antimony: A Versatile
Precursor for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tris(dimethylamino)antimony (TDMASb) is a high-purity organometallic precursor

increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer

Deposition (ALD) for the fabrication of high-quality, antimony-containing thin films. Its favorable

physical properties, including high volatility and a lower decomposition temperature compared

to traditional antimony sources, make it an attractive candidate for the precise, low-temperature

deposition of various functional materials. These materials are integral to the development of

next-generation infrared detectors, high-speed electronics, and phase-change memory

devices.

This document provides detailed application notes and experimental protocols for the use of

TDMASb in MOCVD and ALD processes, aimed at researchers, scientists, and professionals in

materials science and drug development who are exploring novel thin film applications.

Physicochemical Properties of
Tris(dimethylamino)antimony
A thorough understanding of the precursor's properties is fundamental to designing successful

deposition processes. Key physicochemical data for TDMASb are summarized in the table

below.
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Property Value

Chemical Formula C₆H₁₈N₃Sb

Molecular Weight 253.99 g/mol [1]

CAS Number 7289-92-1[1]

Appearance Colorless liquid

Density 1.325 g/mL at 25 °C[1]

Boiling Point 32-34 °C at 0.45 mmHg

Vapor Pressure 1.04 Torr at 30 °C

Solubility
Soluble in organic solvents. Reacts with water.

[2]

Metal-Organic Chemical Vapor Deposition (MOCVD)
Applications
TDMASb serves as a valuable precursor for the MOCVD of various antimony-based compound

semiconductors. Its use often leads to reduced carbon contamination in the grown films

compared to alkyl-antimony precursors.

MOCVD of Gallium Antimonide (GaSb)
Gallium antimonide is a key material for infrared detectors and thermophotovoltaic devices. The

use of TDMASb allows for deposition at relatively low temperatures.

Experimental Protocol: MOCVD of GaSb

This protocol outlines the deposition of GaSb thin films on a GaAs substrate using TDMASb

and Trimethylgallium (TMGa).

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)
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Gallium Source: Trimethylgallium (TMGa)

Substrate: GaAs (100)

Deposition Parameters:

Reactor Pressure: 50 Torr[3]

Substrate Temperature: 530-540 °C[3]

V/III Ratio: ~1.0[3]

Carrier Gas: High-purity H₂ or N₂

Experimental Workflow:

Substrate Preparation MOCVD Growth Post-Growth

Degrease Substrate
(e.g., Acetone, IPA)

Deoxidize Substrate
(e.g., HCl dip) Dry with N₂ Load into Reactor Heat to 530-540 °C Stabilize Pressure

at 50 Torr
Introduce TMGa and TDMASb

(V/III Ratio ~1.0) Epitaxial Growth Cool Down
Under Inert Gas Characterize Film

Click to download full resolution via product page

MOCVD Workflow for GaSb Deposition

Quantitative Data: GaSb Film Properties

Parameter Value Reference

Growth Temperature 530-540 °C [3]

V/III Ratio ~1.0 [3]

Doping Type p-type [3]

Hole Concentration 4.3 x 10¹⁷ cm⁻³ [3]

Mobility 616 cm²/V·s [3]
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MOCVD of Indium Antimonide (InSb)
InSb is a narrow-bandgap semiconductor with applications in high-speed electronics and long-

wavelength infrared detectors.

Experimental Protocol: MOCVD of InSb

This protocol describes the growth of InSb thin films using TDMASb and Trimethylindium

(TMIn).

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)

Indium Source: Trimethylindium (TMIn)

Substrate: InSb or GaAs

Deposition Parameters:

Reactor Pressure: 76-660 Torr

Substrate Temperature: 285-500 °C

V/III Ratio: 0.63-8.6

Logical Relationship of MOCVD Parameters for InSb Growth:
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Key Parameter Interactions in InSb MOCVD

Quantitative Data: InSb Film Properties

Parameter Value

Growth Temperature 285-500 °C

Reactor Pressure 76-660 Torr

V/III Ratio 0.63-8.6

Growth Rate 0.06-0.67 µm/h

Doping Type p-type (>400 °C), n-type (~400 °C)

Atomic Layer Deposition (ALD) Applications
The self-limiting nature of ALD allows for the deposition of ultra-thin, conformal films with

precise thickness control at the atomic level. TDMASb is a suitable precursor for low-

temperature ALD processes.
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ALD of Elemental Antimony
Elemental antimony thin films are of interest for phase-change memory and thermoelectric

applications.

Experimental Protocol: Low-Temperature ALD of Antimony

This protocol details the deposition of elemental antimony films using TDMASb and

Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb).

Precursors:

Antimony Source 1: Tris(dimethylamino)antimony (TDMASb)

Antimony Source 2: Tris(trimethylsilyl)antimony ((Me₃Si)₃Sb)

Substrate: Si (100)

Deposition Parameters:

Substrate Temperature: 60-80 °C

Pulse Sequence (typical starting point):

TDMASb pulse: 1.0 s

N₂ purge: 10.0 s

(Me₃Si)₃Sb pulse: 1.0 s

N₂ purge: 10.0 s

ALD Cycle for Elemental Antimony:

1. TDMASb PulseSurface Reaction A 2. N₂ PurgeRemove Excess 3. (Me₃Si)₃Sb PulseSurface Reaction B 4. N₂ PurgeRemove Byproducts

Click to download full resolution via product page
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One ALD Cycle for Elemental Antimony

Quantitative Data: Antimony Film Properties

Parameter Value

Deposition Temperature 60-80 °C

Film Purity
High purity confirmed by XRD and Raman

spectroscopy

ALD of Antimony Oxide (Sb₂O₅)
Antimony oxide films have applications as transparent conducting oxides and in gas sensors.

Experimental Protocol: ALD of Antimony Oxide

This protocol describes the deposition of antimony oxide thin films using TDMASb and ozone

(O₃).

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)

Oxidant: Ozone (O₃)

Substrate: Si (100)

Deposition Parameters:

Substrate Temperature: 120 °C

Growth per Cycle (GPC): ~0.185 nm/cycle

Pulse Sequence (typical starting point):

TDMASb pulse: 0.5 s

N₂ purge: 8.0 s
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O₃ pulse: 0.5 s

N₂ purge: 8.0 s

Quantitative Data: Antimony Oxide Film Properties

Parameter Value

Deposition Temperature 120 °C

Resulting Film Sb₂O₅

Growth per Cycle ~0.185 nm

ALD of Antimony Sulfide (Sb₂S₃)
Antimony sulfide is a promising material for photovoltaic and thermoelectric applications.

Experimental Protocol: ALD of Antimony Sulfide

This protocol outlines the deposition of antimony sulfide thin films using TDMASb and hydrogen

sulfide (H₂S).

Precursors:

Antimony Source: Tris(dimethylamino)antimony (TDMASb)

Sulfur Source: Hydrogen Sulfide (H₂S)

Substrate: Si (100)

Deposition Parameters:

Substrate Temperature: 150 °C

Growth per Cycle (GPC): 0.018 nm/cycle

Pulse Sequence (typical starting point):
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TDMASb pulse: 1.0 s

N₂ purge: 10.0 s

H₂S pulse: 1.0 s

N₂ purge: 10.0 s

Quantitative Data: Antimony Sulfide Film Properties

Parameter Value

Deposition Temperature 150 °C

Resulting Film Sb₂S₃

Growth per Cycle 0.018 nm

Safety Considerations
Tris(dimethylamino)antimony is a water-reactive, flammable, and toxic compound.[2] It

should be handled in an inert atmosphere (e.g., a glovebox) by trained personnel. Appropriate

personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and

compatible gloves, must be worn. The MOCVD and ALD systems must be equipped with

proper safety interlocks and exhaust ventilation with abatement systems to handle the

precursor and its byproducts. Always consult the Safety Data Sheet (SDS) before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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